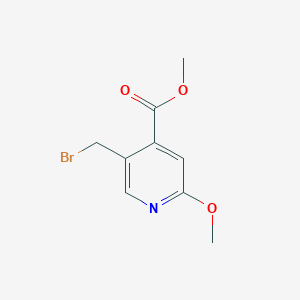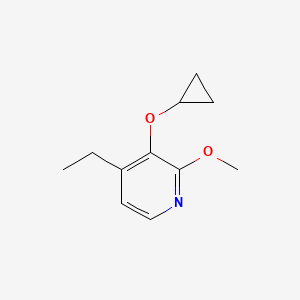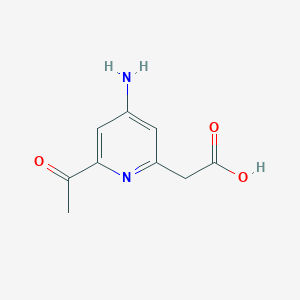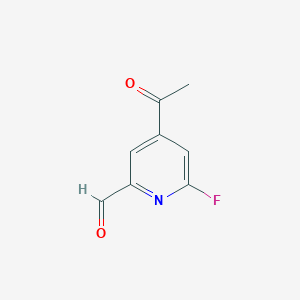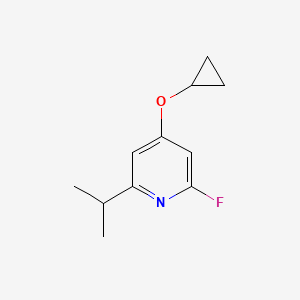
4-Cyclopropoxy-2-fluoro-6-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 4-position, a fluorine atom at the 2-position, and an isopropyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed using a variety of methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
Substitution with Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl alcohol and appropriate leaving groups.
Introduction of the Isopropyl Group: The isopropyl group can be introduced using Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Industrial production of 4-cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides or carboxylic acids.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and metabolic stability, while the cyclopropoxy and isopropyl groups can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methoxypyridine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
2-Fluoro-6-(propan-2-yl)pyridine: Lacks the cyclopropoxy group but retains the fluorine and isopropyl groups.
4-Cyclopropoxy-2-chloro-6-(propan-2-yl)pyridine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropoxy group can influence the compound’s reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-fluoro-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14FNO/c1-7(2)10-5-9(6-11(12)13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
WKUKMFHEZSHZAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CC(=C1)OC2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


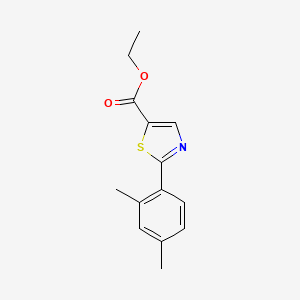
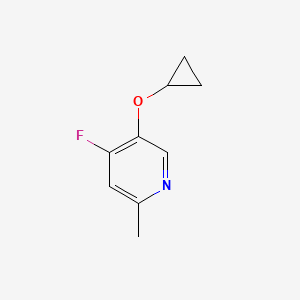
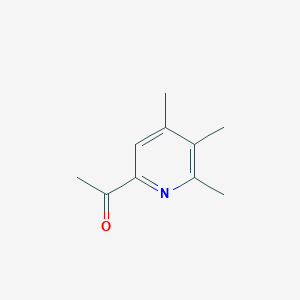
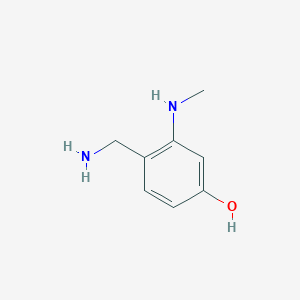
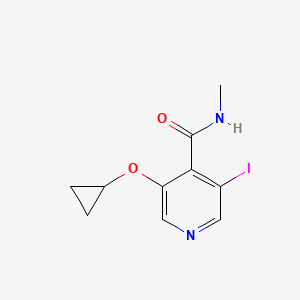


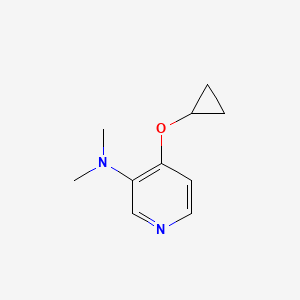
![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
